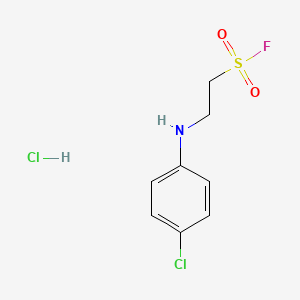
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role as a serine protease inhibitor. This compound is widely used in biochemical research due to its ability to inhibit a broad range of proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . Its molecular formula is C8H10ClFNO2S·HCl, and it is often utilized in studies involving protein purification and enzyme activity regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride typically involves the reaction of 4-chloroaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .
化学反应分析
Types of Reactions
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction is fundamental in its synthesis and involves the replacement of a leaving group by a nucleophile.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in nucleophilic substitution reactions.
Acids: Hydrochloric acid is often used to facilitate hydrolysis reactions.
Major Products Formed
Sulfonic acids: Formed during hydrolysis reactions.
Amines: Resulting from the breakdown of the compound under specific conditions.
科学研究应用
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a serine protease inhibitor to study enzyme kinetics and protein interactions.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in enzyme formulations.
作用机制
The compound exerts its effects by irreversibly binding to the active site of serine proteases. This binding inhibits the enzyme’s activity by preventing substrate access to the catalytic site. The molecular target of this compound is the serine residue in the active site of the protease, which forms a covalent bond with the sulfonyl fluoride group . This interaction disrupts the enzyme’s normal function and effectively inhibits its activity .
相似化合物的比较
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor with a broader range of activity but also higher toxicity.
Uniqueness
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more effective choice for use in biochemical and medical research .
属性
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













